4-Methyl-3-phenoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54629-96-8 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-methyl-3-phenoxypyridine |
InChI |
InChI=1S/C12H11NO/c1-10-7-8-13-9-12(10)14-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
FERWLTQKKCMCTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for the Construction of 4 Methyl 3 Phenoxypyridine
Retrosynthetic Analysis and Classical Approaches to the Pyridine (B92270) Coretaylorfrancis.comresearchgate.net
The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, driven by their prevalence in biologically active molecules. researchgate.net Traditional and modern synthetic strategies offer various pathways to construct the pyridine ring, which can then be further functionalized.
Hantzsch-Type Condensations and Modified Protocolstaylorfrancis.comwikipedia.org
The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org This aromatization step is a key driving force of the reaction. wikipedia.org
While the classical Hantzsch synthesis has been widely used, it can suffer from drawbacks such as harsh reaction conditions and low yields. wikipedia.org To address these limitations, various modified protocols have been developed. These include the use of microwave irradiation and ultrasonic irradiation in aqueous micelles, which can lead to significantly higher yields and shorter reaction times. wikipedia.org The choice of oxidizing agent for the aromatization of the dihydropyridine (B1217469) intermediate is also crucial, with reagents like ferric chloride, manganese dioxide, and potassium permanganate (B83412) being employed. wikipedia.org
For the synthesis of non-symmetrical pyridines, a modified three-component Hantzsch approach is often more efficient. taylorfrancis.com This can involve using substrates with a nitrile functionality to replace one of the β-dicarbonyl compounds. taylorfrancis.com
Table 1: Comparison of Classical and Modified Hantzsch Synthesis Conditions
| Feature | Classical Hantzsch Synthesis | Modified Hantzsch Protocols |
| Catalyst | Often none or simple acid/base | Ionic liquids, p-toluenesulfonic acid (PTSA) wikipedia.org |
| Solvent | Typically organic solvents like ethanol | Water (aqueous micelles), solvent-free wikipedia.orgbohrium.com |
| Energy Source | Conventional heating | Microwave irradiation, ultrasonic irradiation wikipedia.org |
| Reaction Time | Long | Short |
| Yield | Often low to moderate wikipedia.org | Generally high wikipedia.org |
Multicomponent Reactions (MCRs) for Pyridine Ring Formationtaylorfrancis.combohrium.comtaylorfrancis.com
Multicomponent reactions (MCRs) are highly efficient and atom-economical processes that combine three or more reactants in a single step to form a complex product. bohrium.com They are considered a green chemistry approach due to their simplicity and reduced number of synthetic steps. bohrium.com The Hantzsch synthesis is itself a prime example of an MCR. taylorfrancis.com
Numerous MCRs beyond the Hantzsch synthesis have been developed for the construction of polysubstituted pyridines. taylorfrancis.com These reactions often involve the condensation of components like malononitrile, aldehydes, and thiols, and can be performed under various conditions, including conventional heating, microwave irradiation, or using ionic liquids as catalysts. taylorfrancis.com Both metal-catalyzed and metal-free MCRs have been reported, offering a high degree of flexibility in synthesizing diverse pyridine derivatives with good yields. bohrium.com
Strategies for Methyl Group Introduction on the Pyridine Ringrsc.org
Introducing a methyl group onto a pre-formed pyridine ring is a key step in the synthesis of 4-Methyl-3-phenoxypyridine. Several methods exist for the methylation of pyridine and its derivatives.
One common strategy involves cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for instance, can be used to introduce a methyl group using methyl boronic acid or potassium methyl trifluoroborate in the presence of a suitable palladium catalyst and ligand. researchgate.net
Another approach is the metal-free methylation of pyridine N-oxides. This can be achieved using a peroxide as the methyl source under neat conditions. researchgate.net This method is advantageous as it avoids the use of transition metals. researchgate.net Additionally, photoredox catalysis has emerged as a powerful tool for the C-H methylation of heteroarenes, where DMSO can be activated to act as a methylating agent. researchgate.net
Phenoxy Group Introduction via Cross-Coupling and Related Methodologiesontosight.airesearchgate.net
The introduction of the phenoxy group onto the pyridine ring at the 3-position is the final key transformation in the synthesis of this compound. This is typically achieved through cross-coupling reactions or nucleophilic aromatic substitution.
Transition Metal-Catalyzed (e.g., Cu, Pd) Etherification Reactionsresearchgate.netnih.govnih.govnih.gov
Transition metal-catalyzed etherification reactions are widely used for the formation of aryl ethers. The Ullmann condensation, a classic copper-catalyzed reaction, can be employed to couple a phenol (B47542) with a halopyridine. researchgate.netacs.org Modern variations of this reaction may utilize nanoparticulate copper catalysts and microwave heating to improve efficiency and catalyst reusability. researchgate.net
Palladium-catalyzed C-O bond formation is another powerful method for synthesizing aryl ethers. nih.govnih.gov These reactions often employ specialized phosphine (B1218219) ligands and can proceed under mild conditions with weak bases. nih.gov A variety of functional groups are tolerated, making this a versatile method for late-stage functionalization. nih.gov
Table 2: Comparison of Copper and Palladium-Catalyzed Etherification
| Feature | Copper-Catalyzed (Ullmann) | Palladium-Catalyzed |
| Catalyst | Copper salts or nanoparticles researchgate.net | Palladium complexes with phosphine ligands nih.gov |
| Reactants | Halopyridine and a phenol researchgate.net | Halopyridine and a phenol or alcohol nih.gov |
| Conditions | Often requires high temperatures | Generally milder conditions nih.gov |
| Ligands | Often ligand-free researchgate.net | Requires specific phosphine ligands nih.gov |
| Scope | Good for specific applications | Broad substrate scope nih.gov |
Nucleophilic Aromatic Substitution Approachesnih.govsci-hub.se
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto aromatic and heteroaromatic rings. nih.gov In the context of synthesizing this compound, this would involve the reaction of a 3-halopyridine derivative with a phenoxide nucleophile.
The reactivity of halopyridines in SNAr reactions is dependent on the nature of the halogen (the leaving group) and the position of substitution on the pyridine ring. sci-hub.se The reaction can be promoted by using a strong base and a suitable solvent. sci-hub.se Microwave irradiation has been shown to dramatically decrease reaction times for the nucleophilic aromatic substitution on halopyridines. sci-hub.se
In some cases, the SNAr reaction may proceed through a concerted mechanism rather than the classical two-step process, particularly when the aromatic ring is not strongly activated by electron-withdrawing groups. nih.gov
Green Chemistry Principles and Sustainable Synthetic Routes
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of renewable feedstocks, improving energy efficiency, employing catalysts over stoichiometric reagents, and using safer solvents or solvent-free conditions.
Electrochemical synthesis represents a frontier in green chemistry, using electricity as a traceless reagent to drive oxidation and reduction reactions, thereby avoiding the need for conventional, often hazardous, chemical oxidants or reductants. beilstein-journals.org While direct electrochemical synthesis protocols specifically for this compound are not extensively documented in current literature, the field offers promising strategies applicable to pyridine ring functionalization. beilstein-journals.orgresearchgate.net
Electrosynthesis can be applied to form crucial bonds, such as phosphorus-carbon or phosphorus-heteroatom bonds, often employing electrodes made of graphite, platinum, or reticulated vitreous carbon (RVC). beilstein-journals.orgresearchgate.net For instance, rhodium-catalyzed electrochemical C-H phosphorylation of aryl substrates has been demonstrated, a process that relies on the anodic oxidation of the catalyst. beilstein-journals.org Similarly, electrochemical C(sp²)–H trifluoromethylation and methylation of heteroarenes have been achieved, offering pathways for direct functionalization that could potentially be adapted for pyridine systems. beilstein-journals.org These methods often proceed under mild conditions and can offer high selectivity, controlled by adjusting the electrode potential or current. beilstein-journals.org The development of such methods for this compound would involve the electrochemical activation of a suitable pyridine precursor for subsequent coupling with a phenoxy source.
Solvent-free and microwave-assisted reactions are cornerstone techniques in green chemistry, significantly reducing reaction times, energy consumption, and the use of often-volatile and toxic organic solvents. rsc.orgmdpi.com
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions minimize waste and can sometimes lead to different reactivity and selectivity compared to solution-phase synthesis. Mechanochemistry, which involves grinding or milling reagents together, is one such approach. rsc.org An expedient "grind-and-heat" protocol has been reported for the Rh-catalyzed C–H methylation of heteroaromatics under solvent-free conditions, demonstrating high efficiency without the need for specialized ball-milling equipment. rsc.org Another approach is the one-pot condensation of aldehydes, ketones, and an ammonia source under solvent-free conditions, often catalyzed by metal salts like cobalt(II) chloride, to produce polysubstituted pyridines. tandfonline.com Such a strategy could be envisioned for constructing the 4-methylpyridine (B42270) core, followed by phenoxylation.
Microwave-Assisted Protocols: Microwave irradiation has emerged as a powerful tool for accelerating a wide range of organic reactions, including the synthesis of heterocyclic compounds like pyridines. mdpi.comcem.com Microwave-assisted organic synthesis (MAOS) often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating. mdpi.com
The Bohlmann–Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl (B1212043) ketone, can be significantly expedited using microwave irradiation in a single, high-yielding step with excellent regiochemical control. youngin.com This method is superior to conventional heating techniques for producing tri- and tetrasubstituted pyridines. youngin.com The Ullmann condensation, a classic method for forming aryl ethers, can also be dramatically improved with microwave assistance. The synthesis of 4-phenoxypyridine (B1584201) via the Ullmann ether synthesis has been successfully performed using copper catalysts under multimode microwave heating. researchgate.net Similarly, nucleophilic aromatic substitution (SNAr) reactions on halopyridines are significantly accelerated under microwave irradiation, with reaction times dropping from hours to minutes. sci-hub.se
The following table summarizes conditions for related microwave-assisted pyridine syntheses, illustrating the potential parameters for this compound synthesis.
| Precursors | Reaction Type | Catalyst/Conditions | Solvent | Time | Yield | Reference(s) |
| Chalcones, 3-Aminobut-2-enenitrile, NH₄OAc | Cycloaddition | 130°C, MW | Ethanol | 30 min | 90% | jocpr.com |
| Ethyl β-aminocrotonate, Alkynones | Bohlmann-Rahtz | 170°C, MW | DMSO | 20 min | Good | youngin.com |
| 2-Iodopyridine (B156620), Sodium Phenoxide | SNAr | ~100°C, MW | HMPA | 3 min | 84% | sci-hub.se |
| Resorcinol, Ethyl Acetoacetate | Pechmann Condensation | SnCl₂·2H₂O, 800W MW | Solvent-free | 260 s | 55% | rasayanjournal.co.in |
| 4-Chloropyridine, Potassium Phenolate | Ullmann Ether Synthesis | Cu Nanoparticles | - | - | 64% | researchgate.net |
Optimization of Reaction Conditions and Yield Enhancements in this compound Synthesis
The synthesis of this compound typically involves the formation of a C(aryl)-O bond between a 4-methylpyridine core and a phenoxy group. The two primary strategies for this transformation are the Ullmann condensation and nucleophilic aromatic substitution (SNAr). Optimization of these reactions is crucial for maximizing yield and purity.
Optimization of the Ullmann Condensation: The Ullmann reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. Modern advancements have focused on improving the catalyst, ligands, base, and reaction conditions to enhance efficiency.
Catalyst: While classic conditions used copper powder or copper(I) salts, modern protocols often employ copper nanoparticles (CuNPs) or supported copper catalysts, which exhibit higher catalytic activity. researchgate.netmdpi.com For instance, carbon nanofibers supported copper nanoparticles (CuNPs/CNFs) have shown high activity in ligand-free Ullmann couplings. researchgate.net The use of recyclable catalysts, such as CuFe₂O₄@RGO, also aligns with green chemistry principles. mdpi.com
Ligand: Many modern Ullmann reactions proceed under ligand-free conditions, simplifying the protocol and reducing costs. researchgate.net However, in challenging cases, the addition of ligands like phosphazenes can promote the reaction at milder temperatures. grafiati.com
Base and Solvent: The choice of base is critical. Strong bases like cesium carbonate (Cs₂CO₃) or potassium hydroxide (B78521) (KOH) are commonly used. mdpi.com The reaction is often performed in high-boiling polar aprotic solvents like DMF or DMSO, although optimization may seek greener alternatives. mdpi.com
Temperature and Heating: Microwave heating has been shown to be highly effective for Ullmann-type heterocycle-aryl ether syntheses, significantly reducing reaction times and potentially improving yields. researchgate.netscience.gov
The table below outlines optimized conditions found for Ullmann-type reactions producing diaryl ethers.
| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temperature (°C) | Yield | Reference(s) |
| 4-Chloropyridine | Potassium Phenolate | Cu/TiO₂ | - | - | 120 | 64% | researchgate.net |
| Substituted Aryl Halides | Phenols | Cu-NPs | Cs₂CO₃ | DMF | 120 | 65-92% | mdpi.com |
| Aryl Bromides | Phenols | Cu(I)-phenanthroline | Cs₂CO₃ | Acetonitrile | 50-60 | High | mdpi.com |
| Diiodo-arenes | Diphenols | CuI/Fe₂O₃ | K₂CO₃ | DMAc | 120 | Good | grafiati.com |
Optimization of Nucleophilic Aromatic Substitution (SNAr): The SNAr pathway involves the reaction of a halo-pyridine, activated by the electron-withdrawing nitrogen atom, with a nucleophile like sodium or potassium phenoxide.
Leaving Group: The reactivity of the halopyridine is highly dependent on the halogen. For SNAr reactions, fluoride (B91410) is often the best leaving group due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org The nitro group can also serve as an excellent leaving group in SNAr reactions. mdpi.com
Reaction Conditions: Solvents play a crucial role. Polar aprotic solvents like DMSO, DMF, or HMPA are typically used to solvate the cation of the phenoxide salt, leaving the anionic nucleophile highly reactive. sci-hub.se
Microwave Assistance: As previously noted, microwave irradiation dramatically shortens reaction times for SNAr on halopyridines. A quantitative yield of 2-phenylthiopyridine (B372805) from 2-iodopyridine and sodium thiophenoxide was achieved in just 30 seconds under microwave heating, a transformation that would typically require hours. sci-hub.se This acceleration is also observed for oxygen nucleophiles, where 2-phenoxypyridine (B1581987) was formed from 2-iodopyridine and sodium phenoxide in 84% yield after 3 minutes in HMPA. sci-hub.se
The following table details various conditions for SNAr reactions on halopyridines.
| Halopyridine | Nucleophile | Solvent | Heating | Time | Yield | Reference(s) |
| 2-Fluoropyridine | Various (phenols, amines, etc.) | Various | Mild | - | Quantitative | nih.govacs.org |
| 2-Iodopyridine | Sodium Phenoxide | HMPA | MW | 3 min | 84% | sci-hub.se |
| 2-Chloropyridine | Sodium Phenoxide | HMPA | MW | 3 min | 78% | sci-hub.se |
| Methyl 3-nitro-4-pyridylcarboxylate | CsF | DMSO | Reflux | 1.5 h | 38% (of fluoro product) | mdpi.com |
By carefully selecting the synthetic strategy and optimizing parameters such as the catalyst, solvent, base, and energy source, the synthesis of this compound can be achieved with high efficiency and sustainability.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 4 Methyl 3 Phenoxypyridine
Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework of the molecule.
High-resolution ¹H and ¹³C NMR spectra serve as the initial and most crucial step in structural verification. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the number of signals and their chemical shifts in the ¹³C NMR spectrum, provide a foundational map of the molecule's electronic environment and atom count.
For 4-Methyl-3-phenoxypyridine, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the three protons on the pyridine (B92270) ring, and the five protons on the phenoxy ring. The methyl group protons would appear as a sharp singlet in the upfield region. The pyridine protons would be observed in the downfield aromatic region, influenced by the ring nitrogen's electron-withdrawing effect. The phenoxy group protons would resonate in the mid-aromatic range.
The ¹³C NMR spectrum would complement this information by showing signals for all 12 unique carbon atoms in the molecule. The methyl carbon would appear at a high field, while the aromatic carbons would be found in the 110-160 ppm range. The carbons directly attached to the nitrogen (C-2, C-6) and oxygen (C-3, C-1') would have characteristic downfield shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) Note: These are predicted values based on analogous structures and established chemical shift theory. Actual experimental values may vary.
| ¹H NMR Predictions | ¹³C NMR Predictions | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| H-2 | 8.35 - 8.45 | s | C-2 | 148 - 152 |
| H-5 | 7.05 - 7.15 | d | C-3 | 140 - 144 |
| H-6 | 8.25 - 8.35 | d | C-4 | 135 - 139 |
| 4-CH₃ | 2.20 - 2.30 | s | C-5 | 122 - 126 |
| H-2', H-6' | 7.00 - 7.10 | d | C-6 | 146 - 150 |
| H-3', H-5' | 7.30 - 7.40 | t | 4-CH₃ | 17 - 21 |
| H-4' | 7.10 - 7.20 | t | C-1' | 155 - 159 |
| C-2', C-6' | 118 - 122 | |||
| C-3', C-5' | 129 - 131 | |||
| C-4' | 123 - 127 |
While 1D NMR provides primary structural information, 2D NMR experiments are indispensable for confirming the precise connectivity of atoms.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations include the coupling between H-5 and H-6 on the pyridine ring, and the sequential couplings between H-2'/H-6', H-3'/H-5', and H-4' on the phenoxy ring, confirming the integrity of each ring system.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to their attached carbons, providing unambiguous assignment of the ¹³C signals for all protonated carbons. For example, the signal for the methyl protons (~2.25 ppm) would correlate with the methyl carbon signal (~19 ppm).
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique maps long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting the molecular fragments. The most diagnostic HMBC correlations for this compound would be:
A correlation from the methyl protons to carbons C-3, C-4, and C-5, confirming the methyl group's position at C-4.
Correlations from the pyridine proton H-2 to the quaternary carbons C-3 and C-4.
A critical correlation from the pyridine proton H-2 across the ether linkage to the ipso-carbon of the phenoxy ring (C-1'), definitively establishing the phenoxy-pyridine connection at C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. A key NOE would be expected between the pyridine H-2 proton and the ortho-protons (H-2'/H-6') of the phenoxy ring, which would help to determine the dihedral angle around the C-3—O bond. Another potential NOE could be observed between the methyl protons and the H-5 proton of the pyridine ring.
Mass Spectrometric Approaches (e.g., HRMS, Fragmentation Analysis)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, while tandem MS (MS/MS) reveals its fragmentation pattern, which can be used to deduce its structure.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion. For this compound (C₁₂H₁₁NO), the expected exact mass of the protonated molecule [M+H]⁺ is 186.0919, which HRMS can measure with high precision, thus confirming the elemental formula.
Fragmentation analysis, typically performed using techniques like Collision-Induced Dissociation (CID), would reveal the compound's structural backbone. The molecular ion ([M]⁺˙ at m/z 185) is expected to be prominent. The primary fragmentation pathway would likely involve the cleavage of the ether linkage, which is a common fragmentation route for aryl ethers.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (predicted) | Ion Formula | Proposed Identity/Origin |
|---|---|---|
| 185 | [C₁₂H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |
| 184 | [C₁₂H₁₀NO]⁺ | Loss of H radical from M⁺˙ |
| 156 | [C₁₁H₈NO]⁺ | Loss of CHO radical |
| 92 | [C₆H₆N]⁺ | Fragment from cleavage of C-O bond (methylpyridine moiety) |
| 77 | [C₆H₅]⁺ | Phenyl cation from loss of phenoxy radical |
X-ray Crystallographic Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique would provide an unambiguous confirmation of the molecular structure of this compound, assuming a suitable single crystal can be grown.
Table 3: Key Structural Parameters Obtainable from X-ray Crystallography
| Parameter Type | Specific Examples for this compound |
|---|---|
| Bond Lengths (Å) | Pyridine C-N, Pyridine C-C, Phenoxy C-C, C-O (ether), C-C (methyl) |
| Bond Angles (°) | Angles within the pyridine and phenoxy rings, C-O-C angle of the ether linkage |
| Torsion Angles (°) | C4-C3-O-C1' (defining the twist between the two rings) |
| Intermolecular Interactions | Distances and geometries of potential π-π stacking or hydrogen bonds |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing its molecular vibrations.
The IR and Raman spectra of this compound would display characteristic bands corresponding to its structural features. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a wealth of structural information, including the characteristic stretching vibrations of the C=C and C=N bonds within the aromatic rings. The most diagnostic feature for the ether linkage would be the strong C-O-C stretching bands.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic (Pyridine & Phenoxy) | 3000 - 3100 |
| C-H Stretch | Aliphatic (Methyl) | 2850 - 2980 |
| C=C / C=N Stretch | Aromatic Rings | 1450 - 1610 |
| C-O-C Asymmetric Stretch | Aryl Ether | 1200 - 1270 (strong in IR) |
| C-O-C Symmetric Stretch | Aryl Ether | 1000 - 1100 |
| C-H Bend (out-of-plane) | Aromatic Rings | 700 - 900 |
Chemical Reactivity and Mechanistic Investigations of 4 Methyl 3 Phenoxypyridine
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Core
The pyridine ring's inherent electron-deficient nature generally makes it less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609), while making it more susceptible to nucleophilic aromatic substitution (NAS). pressbooks.pubmasterorganicchemistry.com However, the substituents on 4-Methyl-3-phenoxypyridine significantly modify this reactivity.
Electrophilic Aromatic Substitution (EAS): The nitrogen atom in the pyridine ring deactivates the ring towards electrophiles, primarily at the C2, C4, and C6 positions. Conversely, the methyl group at the C4 position and the phenoxy group at the C3 position are both electron-donating groups that activate the ring. evitachem.com The methyl group enhances reactivity towards electrophiles through an inductive effect and hyperconjugation. evitachem.com The phenoxy group activates the ring through resonance, directing incoming electrophiles to the ortho and para positions relative to itself (C2 and C4). The interplay of these effects determines the regioselectivity of EAS reactions. Given the deactivation by the ring nitrogen, electrophilic attack is most likely to occur at the positions least deactivated by the nitrogen and most activated by the substituents, such as C2, C5, and C6. Theoretical studies on substituted benzenes and pyridines utilize transition state theory and analysis of molecular electrostatic potentials to predict reactive sites for EAS. nih.gov
Nucleophilic Aromatic Substitution (NAS): The electron-deficient pyridine ring is inherently activated for NAS, particularly at the C2, C4, and C6 positions. In this type of reaction, the aromatic ring acts as the electrophile, and it is attacked by a nucleophile. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups. masterorganicchemistry.com While this compound possesses electron-donating groups, the intrinsic electron-deficient character of the pyridine nucleus can still permit NAS, especially if a good leaving group is present at an activated position. For instance, studies on the reaction of 3-alkylpyridines with phenyllithium (B1222949) show a preference for substitution at the C2 and C6 positions. cdnsciencepub.com
Summary of Substituent Effects on Aromatic Substitution
| Reaction Type | Ring Position | Influence of Pyridine N | Influence of 4-Methyl Group | Influence of 3-Phenoxy Group | Overall Predicted Reactivity |
|---|---|---|---|---|---|
| Electrophilic (EAS) | C2 | Deactivating | - | Activating (ortho) | Possible site of attack |
| C5 | Slightly Deactivating | - | Activating (meta) | Possible site of attack | |
| C6 | Deactivating | Activating (meta) | - | Possible site of attack | |
| C4 | Deactivating | - | Activating (para) | Strongly deactivated | |
| Nucleophilic (NAS) | C2 | Activating | Deactivating | - | Favored site (with leaving group) |
| C4 | Activating | - | - | Favored site (with leaving group) | |
| C6 | Activating | - | - | Favored site (with leaving group) |
Reactivity at the Phenoxy Moiety and Potential Cleavage/Modification Reactions
The phenoxy group consists of a stable ether linkage. Cleavage of this aryl ether bond typically requires harsh conditions. A common method for cleaving similar phenoxypyridine groups involves treatment with methyl triflate followed by an alcoholic solution of sodium. rsc.org This two-step process first involves methylation of the pyridine nitrogen, which activates the ring system, facilitating the subsequent nucleophilic displacement of the phenoxy group. Other strong acid reagents like hydrogen bromide (HBr) or boron tribromide (BBr3) are also standard for ether cleavage, although their efficacy on this specific substrate would depend on reaction conditions.
Beyond cleavage, the phenyl ring of the phenoxy moiety is itself susceptible to electrophilic aromatic substitution. The directing effects within this ring are governed by the ether oxygen, which is an ortho, para-director. Thus, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to occur at the positions ortho and para to the ether linkage, provided the pyridine ring does not interfere or coordinate with the reagents.
Transformations and Functionalization of the Methyl Group
The methyl group at the C4 position of the pyridine ring is a site for various chemical transformations. Its reactivity is analogous to that of other methylpyridines (picolines).
One key reaction is oxidation. The methyl group can be oxidized to a carboxylic acid group, yielding 4-carboxy-3-phenoxypyridine. This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.net The oxidation of methylpyridines to their corresponding pyridine carboxylic acids is a well-established synthetic procedure. acs.org
Another significant transformation, observed in metabolic studies of the corresponding N-oxide, is hydroxylation. The C4-methyl group can be hydroxylated to a hydroxymethyl group (-CH₂OH). nih.gov While this is a metabolic process, it points to the chemical accessibility of the methyl group to oxidative functionalization. nih.gov
Furthermore, the protons of the methyl group are weakly acidic and can be removed by a strong base to generate a carbanion. This nucleophilic species can then react with various electrophiles, allowing for chain extension and further functionalization. This type of ring lithiation has been demonstrated for 3-methylpyridine (B133936) using reagents like n-BuLi/LiDMAE. d-nb.info
Cycloaddition and Annulation Reactions Involving this compound
While specific cycloaddition or annulation reactions starting with this compound are not extensively detailed in the provided search results, the pyridine scaffold is known to participate in such reactions. For example, rhodium(III)-catalyzed [4+1] cycloaddition reactions have been used to synthesize indanones from α-carbonyl sulfoxonium ylides and alkenes, and ruthenium has been used to catalyze [4+1] annulation of benzamides. acs.org These metal-catalyzed processes often involve C-H activation of a directing group attached to the ring. acs.org
Additionally, the synthesis of the related 3-aryloxy-pyridine core can be achieved via a [4+2] cycloaddition reaction of 5-aryloxy-1,2,3-triazines with nucleophiles. acs.org This indicates that the pyridine ring system can be constructed through cycloaddition pathways. It is plausible that this compound could act as a dienophile or, upon activation, as a diene in Diels-Alder type reactions, though such reactivity remains to be specifically documented.
Oxidative and Reductive Transformations of the Compound
This compound can undergo oxidative and reductive transformations at several sites, primarily the pyridine nitrogen, the pyridine ring, and the methyl group.
Oxidative Transformations: The most common oxidative reaction at the pyridine ring is the N-oxidation of the nitrogen atom. Treatment with an oxidizing agent such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide can convert this compound into This compound-1-oxide . nih.govgoogle.com This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both certain electrophilic and nucleophilic attacks. As mentioned previously, oxidation of the methyl group to a carboxylic acid is another key oxidative process. researchgate.netacs.org
Reductive Transformations: The pyridine ring can be fully reduced (hydrogenated) to the corresponding piperidine (B6355638) ring. This can be accomplished using various reducing agents and conditions. For example, samarium diiodide (SmI₂) in the presence of water is an effective system for the reduction of pyridine and its derivatives to piperidines in high yields. clockss.org Catalytic hydrogenation using transition metal catalysts like rhodium oxide (Rh₂O₃) under hydrogen pressure is another effective method for reducing substituted pyridines. rsc.org The choice of reducing agent can be critical; for instance, in a related system, LiAlH₄/TiCl₃ was effective for a full reduction, while L-Selectride resulted in a partial, 1,4-reduction of the ring. acs.org
Selected Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Affected Moiety | Product | Reference |
|---|---|---|---|---|
| Oxidation | Peroxy acid (e.g., m-CPBA) | Pyridine Nitrogen | This compound-1-oxide | google.com, nih.gov |
| Oxidation | Potassium Permanganate (KMnO₄) | Methyl Group | 4-Carboxy-3-phenoxypyridine | acs.org, researchgate.net |
| Reduction | Samarium Diiodide (SmI₂)/H₂O | Pyridine Ring | 4-Methyl-3-phenoxypiperidine | clockss.org |
| Reduction | H₂, Rh₂O₃ catalyst | Pyridine Ring | 4-Methyl-3-phenoxypiperidine | rsc.org |
| Reduction | LiAlH₄/TiCl₃ | Pyridine Ring | (by analogy) 4-Methyl-3-phenoxypiperidine | acs.org |
Detailed Mechanistic Pathways and Transition State Analysis of Key Reactions
Understanding the reactivity of this compound requires an examination of the mechanisms and transition states of its key reactions. While detailed studies on this specific molecule are limited, extensive research on related substituted pyridines provides significant insight. acs.orgacs.orgnih.gov
Metal-Catalyzed C-H Functionalization: Mechanistic studies on the functionalization of 2-phenylpyridines, which serve as good models, often point to a pathway initiated by C-H activation to form a cyclometalated intermediate. acs.orgrsc.org For instance, in Pd-catalyzed C-H arylation, a turnover-limiting oxidation of a dimeric Pd(II) catalyst by a diaryliodonium salt is proposed, implicating a bimetallic high-oxidation-state palladium species as a key intermediate. nih.gov For ruthenium-catalyzed meta-alkylation, a mechanism involving initial ortho C-H insertion to form a cyclometalated complex is suggested, followed by a radical process involving single-electron transfer (SET) from the Ru(II) species. rsc.org
Nucleophilic Aromatic Substitution: For nucleophilic aromatic substitution, two primary mechanisms exist: the SNAr (addition-elimination) pathway and a concerted pathway. The SNAr mechanism proceeds through a negatively charged, resonance-stabilized intermediate (a Meisenheimer complex). masterorganicchemistry.com However, recent computational studies using Density Functional Theory (DFT) have revealed that some SNAr reactions can proceed through a concerted mechanism, avoiding a discrete intermediate. acs.org For this compound, the specific pathway would depend on the nucleophile, leaving group, and reaction conditions.
Transition State Analysis: Modern computational chemistry, particularly DFT, allows for the detailed analysis of reaction pathways, including the localization of transition state (TS) structures and intermediates. researchgate.net For example, in iridium-catalyzed hydrogen isotope exchange on phenylpyridines, DFT calculations have been used to model the free energy profiles for C-H activation and substrate binding, revealing that barriers for C-H activation are broadly comparable for different directing groups. rsc.org Such analyses can reveal subtle electronic and steric effects that govern reactivity and selectivity. For instance, studies on the quaternization of substituted pyridines have shown excellent correlations between reaction rates and theoretically computed parameters like molecular electrostatic potential. nih.gov These computational tools are invaluable for predicting and rationalizing the complex reactivity of molecules like this compound.
Summary of Mechanistic Insights from Related Systems
| Reaction Type | Model System | Key Mechanistic Feature | Method of Study | Reference |
|---|---|---|---|---|
| Rh-catalyzed C-H Activation | 2-(4-methoxyphenyl)pyridine | Concerted Metalation-Deprotonation (CMD) pathway. | Kinetics, DFT calculations | acs.org |
| Nucleophilic Aromatic Substitution | 5-bromo-1,2,3-triazine | Concerted SNAr mechanism. | DFT calculations | acs.org |
| Pd-catalyzed C-H Arylation | 3-methyl-2-phenylpyridine | Turnover-limiting oxidation of Pd(II) dimer; bimetallic Pd intermediate. | Kinetics, Isotope Effects | nih.gov |
| Ru-catalyzed meta-Alkylation | 2-phenylpyridine | Initial ortho C-H insertion followed by a radical process (SET). | Experimental studies | rsc.org |
| Ir-catalyzed H-Isotope Exchange | 2-phenylpyridine | Calculation of free energy barriers for C-H activation (TS1) and phenyl rotation (TS2). | DFT (M06-L) calculations | rsc.org |
Theoretical and Computational Chemistry Studies on 4 Methyl 3 Phenoxypyridine
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Stability Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure and thermodynamic stability of 4-Methyl-3-phenoxypyridine. pku.edu.cnwhiterose.ac.uk
DFT methods, particularly with hybrid functionals like B3LYP or dispersion-corrected functionals such as ωB97X-D, are widely used for their balance of computational cost and accuracy. niscpr.res.inresearchgate.nettandfonline.com These calculations begin with geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. The stability of the resulting structure is confirmed by performing a vibrational frequency analysis; the absence of imaginary frequencies indicates that the structure is a true energy minimum. mdpi.comnsf.gov
The electronic structure analysis involves examining the molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ijpsat.orgresearchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ijpsat.org For this compound, the HOMO is expected to have significant contributions from the electron-rich phenoxy group and the pyridine (B92270) ring, while the LUMO would likely be centered on the pyridine ring, which can accept electron density.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: The following data are representative values based on typical DFT calculations (e.g., B3LYP/6-311+G(d,p)) for similar aromatic ethers and pyridine derivatives. Actual values would require a specific computational study.)
| Property | Calculated Value | Significance |
| Total Energy | (Example) -652.45 Hartrees | Thermodynamic stability of the molecule. |
| HOMO Energy | (Example) -6.2 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | (Example) -0.9 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | (Example) 5.3 eV | Indicator of chemical reactivity and electronic excitation energy. researchgate.net |
| Dipole Moment | (Example) 2.5 Debye | Measures the overall polarity of the molecule, arising from asymmetric charge distribution. |
Molecular Modeling and Conformational Analysis
The structure of this compound is not rigid; rotation is possible around the C-O-C ether linkage connecting the pyridine and phenyl rings. Molecular modeling and conformational analysis aim to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. acs.orgbeilstein-journals.org
Table 2: Representative Conformational Analysis Data for this compound (Note: These values are hypothetical, illustrating the typical output of a conformational search for a biaryl ether.)
| Conformer | Dihedral Angle (Py-O-C-Ph) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Global Minimum (Twisted) | (Example) ~45° | 0.00 | ~75% |
| Second Minimum (Twisted) | (Example) ~135° | 0.50 | ~20% |
| Transition State (Planar) | (Example) 0° | 2.50 | ~0% |
| Transition State (Perpendicular) | (Example) 90° | 1.80 | ~5% |
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides a powerful means to predict and interpret spectroscopic data. By calculating properties like NMR chemical shifts and vibrational frequencies, theoretical models can aid in the structural confirmation of synthesized compounds and the assignment of experimental spectra. nih.govnih.gov
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. warwick.ac.uknih.govrsc.org Calculations are typically performed on the optimized geometry of the molecule. The predicted shifts for ¹H and ¹³C nuclei can be compared with experimental data, helping to assign specific peaks to specific atoms in the molecule. acs.org For this compound, calculations would predict distinct chemical shifts for the protons and carbons on both the pyridine and phenyl rings, as well as for the methyl group.
Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding infrared (IR) intensities and Raman activities. mdpi.comresearchgate.net These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as C-H stretching, C=C and C=N ring stretching, and C-O-C ether bond vibrations. nih.gov Due to the approximations inherent in the calculations (e.g., the harmonic oscillator model), calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experiment. researchgate.net
Table 3: Illustrative Predicted Spectroscopic Data for this compound (Note: Data are representative examples based on DFT calculations for similar structures. Experimental validation is required.)
| Data Type | Atom/Vibration | Predicted Value |
| ¹³C NMR Chemical Shift (ppm) | C2 (Pyridine) | (Example) 148.5 |
| C3 (Pyridine) | (Example) 140.2 | |
| C4 (Pyridine) | (Example) 149.8 | |
| Methyl Carbon | (Example) 21.0 | |
| ¹H NMR Chemical Shift (ppm) | H2 (Pyridine) | (Example) 8.45 |
| Methyl Protons | (Example) 2.35 | |
| Vibrational Frequency (cm⁻¹) | Pyridine Ring Stretch | (Example) ~1580 |
| Phenyl Ring Stretch | (Example) ~1490 | |
| C-O-C Asymmetric Stretch | (Example) ~1240 |
Reaction Pathway Modeling and Transition State Characterization
Theoretical chemistry can map out the entire energy landscape of a chemical reaction, providing a detailed mechanism that is often inaccessible to experiment alone. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.netrsc.org
For this compound, a relevant reaction to study would be electrophilic aromatic substitution on either the pyridine or the phenoxy ring. Computational modeling can determine which ring is more susceptible to attack and at which position. The process involves locating the transition state structure for the electrophilic attack at each possible site. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom, characterized by having exactly one imaginary vibrational frequency. whiterose.ac.ukcdnsciencepub.com
The calculated activation energy (the energy difference between the reactants and the transition state) for each pathway allows for the prediction of reaction rates and regioselectivity. nih.gov A lower activation barrier indicates a faster, more favorable reaction pathway. For example, by modeling the nitration of this compound, one could predict whether the nitro group would add to the pyridine ring (and at which position) or the phenyl ring (and whether it would be ortho, meta, or para to the phenoxy group). acs.org
Charge Distribution, Aromaticity, and Reactivity Site Prediction
The distribution of electrons within a molecule governs its reactivity. Computational methods can quantify this distribution and use it to predict the most likely sites for chemical attack. nih.gov
Charge Distribution: The Mulliken population analysis or other charge partitioning schemes (e.g., Hirshfeld, Natural Bond Orbital) can be used to calculate the partial atomic charge on each atom. niscpr.res.inresearchgate.netnih.gov These charges indicate which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). In this compound, the nitrogen atom is expected to have a significant negative charge, making it a site for protonation or alkylation. The oxygen atom will also be electron-rich. The distribution of charges on the aromatic carbons can help predict sites for electrophilic or nucleophilic substitution. beilstein-journals.org
Aromaticity: While both rings in the molecule are aromatic, their degree of aromaticity can be quantified using indices such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations involve placing a "ghost" atom at the center of a ring and calculating the magnetic shielding. A large negative value indicates strong aromaticity. This can be useful for understanding how the two rings influence each other's electronic properties.
Reactivity Site Prediction: The analysis of Frontier Molecular Orbitals (FMOs) is a powerful tool for predicting reactivity. The shape and location of the HOMO indicate the most likely sites for electrophilic attack (where the molecule will donate electrons from), while the LUMO indicates sites for nucleophilic attack (where the molecule will accept electrons to). ijpsat.org Additionally, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. The MEP visually shows regions of negative potential (red/yellow), which are attractive to electrophiles, and regions of positive potential (blue), which are attractive to nucleophiles. nih.govresearchgate.net For this compound, the MEP would likely show a negative potential around the nitrogen atom and the oxygen atom, and on the π-systems of the rings, indicating their nucleophilic character. nih.gov
Table 4: Illustrative Mulliken Atomic Charges for this compound (Note: These values are hypothetical, based on typical DFT calculations for similar molecules, and serve to illustrate the expected charge distribution.)
| Atom | Ring Position | Calculated Charge (a.u.) |
| N1 | Pyridine | -0.55 |
| C2 | Pyridine | +0.20 |
| C3 | Pyridine | +0.15 |
| C4 | Pyridine | -0.10 |
| C5 | Pyridine | -0.05 |
| C6 | Pyridine | +0.18 |
| O | Ether Linkage | -0.45 |
| C (Methyl) | - | -0.25 |
| H (Methyl) | - | +0.12 (average) |
4 Methyl 3 Phenoxypyridine As a Precursor in Advanced Organic Synthesis
Role in the Construction of Complex Heterocyclic Frameworks
The structural attributes of 4-methyl-3-phenoxypyridine make it a versatile building block for the synthesis of more intricate heterocyclic systems. The phenoxypyridine scaffold itself is considered a bioisostere of diaryl ethers and has been widely integrated into bioactive molecules. mdpi.com The presence of the pyridine (B92270) ring, a nitrogen-containing heterocycle, is crucial in agrochemicals and pharmaceuticals due to the wide range of biological activities exhibited by its derivatives. mdpi.com
The synthesis of complex structures often involves multi-step reactions where the this compound core is further functionalized. ontosight.ai For instance, derivatives of 4-phenoxypyridine (B1584201) have been used to create complex molecules with potential c-Met kinase inhibitory activity. nih.gov In these syntheses, the phenoxypyridine moiety serves as a foundational scaffold to which other complex heterocyclic systems are attached, such as dihydropyridazine-carboxamide and tetrahydro-triazine-carboxamide moieties. nih.gov Research has shown that the strategic placement of substituents on the phenoxypyridine core can significantly influence the biological activity of the final compound. nih.gov
Furthermore, the phenoxypyridine structure is a key component in the development of certain pesticides. mdpi.com By modifying the core structure, for example, through the introduction of different functional groups on the pyridine or phenyl ring, researchers can fine-tune the herbicidal or fungicidal properties of the resulting complex molecules. mdpi.com
Derivatization Strategies for Expanding Molecular Diversity for Research Purposes
Derivatization of the this compound scaffold is a key strategy for generating molecular diversity, which is crucial for discovering new compounds with desired properties in fields like agrochemicals and drug discovery. acs.orgnih.gov The inherent reactivity of the pyridine ring and the phenoxy group allows for a wide range of chemical modifications. ontosight.ai
One common approach is the introduction of various substituents onto the pyridine or phenyl rings. This can be achieved through standard organic reactions, leading to a library of analogues with diverse electronic and steric properties. mdpi.comnih.gov For example, the introduction of electron-withdrawing groups on the terminal phenyl rings of 4-phenoxypyridine derivatives has been shown to be beneficial for improving antitumor activities. nih.gov
Another strategy involves the modification of the core structure itself. For instance, the oxidation of the pyridine nitrogen to form this compound 1-oxide introduces a new functional group that can alter the compound's biological profile. nih.gov This N-oxide derivative was identified as a potent anticonvulsant agent. nih.gov However, metabolic instability, such as hydroxylation at the C-4 methyl group, can be a challenge, prompting further derivatization efforts to block such metabolic pathways. nih.gov
The "build/couple/pair" strategy and the use of multi-component reactions are also powerful methods for rapidly generating diverse molecular structures from a common precursor like this compound. nih.govfrontiersin.org These approaches allow for the efficient assembly of complex molecules from simpler building blocks in a single step, greatly expanding the chemical space that can be explored for research purposes. frontiersin.orgresearchgate.net
Applications in the Synthesis of Scaffolds for Chemical Biology Research (excluding clinical trials)
In chemical biology, small molecules are essential tools for probing biological systems. The this compound scaffold serves as a valuable starting point for the synthesis of such molecular probes. nih.gov Its ability to be readily derivatized allows for the creation of libraries of compounds that can be screened for specific biological activities. mdpi.comnih.gov
A significant application lies in the development of inhibitors for specific protein targets. For example, as mentioned earlier, derivatives of 4-phenoxypyridine have been synthesized and evaluated as inhibitors of c-Met kinase, a protein implicated in cancer. nih.gov The phenoxypyridine core acts as a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets with high affinity. nih.gov By systematically modifying this scaffold, researchers can optimize the potency and selectivity of the inhibitors.
Furthermore, the synthesis of fluorescent probes for biological imaging is another area where phenoxypyridine-based structures can be utilized. While not directly reported for this compound itself, the general principles of fluorophore design often involve the use of rigid, aromatic structures that can be chemically modified to tune their spectral properties. raineslab.com The phenoxypyridine scaffold could potentially be incorporated into larger fluorescent molecules to create probes for specific cellular environments or targets.
The creation of diverse small molecule libraries through strategies like diversity-oriented synthesis (DOS) often starts with versatile building blocks. nih.gov this compound, with its multiple points for diversification, is an ideal candidate for inclusion in DOS campaigns aimed at discovering novel probes for chemical biology research.
Utilization in Novel Synthetic Methodologies (e.g., C-H Activation, Catalysis)
The pyridine ring within this compound makes it a substrate of interest for novel synthetic methodologies, particularly in the realm of C-H activation and catalysis. scielo.brresearchgate.net C-H activation strategies offer a more efficient and atom-economical way to functionalize molecules by directly converting C-H bonds into C-C or C-heteroatom bonds, often with the aid of a transition metal catalyst. researchgate.netnih.gov
Pyridine derivatives are known to act as directing groups in C-H activation reactions, where the nitrogen atom coordinates to the metal catalyst and directs the functionalization to a specific C-H bond, typically at the ortho position. mdpi.com While specific examples involving this compound are not extensively documented in the provided search results, the general principles of pyridine-directed C-H activation are well-established. For instance, palladium-catalyzed C-H activation/olefination of pyridine N-oxides has been reported as a useful synthetic transformation. nih.gov
The development of new catalytic systems is another area where this compound could find application. Its structure could be incorporated into ligands for transition metal catalysts. The combination of a "hard" nitrogen donor from the pyridine and a "soft" aromatic system could lead to unique catalytic properties. The electronic properties of such a ligand could be fine-tuned by introducing different substituents on the pyridine or phenyl rings, influencing the activity and selectivity of the catalyst.
Furthermore, photocatalysis is an emerging field in organic synthesis, and heteroaromatic compounds like pyridines can participate in photoredox-catalyzed reactions. rsc.org These reactions, often proceeding under mild conditions, can enable unique transformations that are not accessible through traditional thermal methods. The electronic nature of this compound could make it a suitable substrate or component in such photocatalytic cycles.
Future Research Directions and Unexplored Avenues in 4 Methyl 3 Phenoxypyridine Chemistry
Development of More Efficient and Stereoselective Synthetic Routes
Current synthetic strategies for phenoxypyridine derivatives often rely on classical methods such as the Ullmann condensation or adaptations of the Buchwald-Hartwig amination for C-O bond formation. While effective, these methods can be hampered by harsh reaction conditions, the need for expensive catalysts, and limitations in substrate scope. A significant avenue for future research is the development of more efficient, economical, and greener synthetic pathways to 4-Methyl-3-phenoxypyridine and its derivatives.
Researchers could explore novel catalytic systems, such as those based on earth-abundant metals or photocatalysis, to achieve the key C-O ether linkage under milder conditions. Another promising approach involves aryne chemistry, which has shown efficiency in synthesizing various phenoxy-heterocycles. scispace.comrsc.org Furthermore, the development of one-pot, multi-component reactions would represent a substantial leap in efficiency, reducing waste and simplifying purification processes. mdpi.comresearchgate.net
While this compound itself is achiral, the introduction of stereocenters into its derivatives is crucial for many pharmaceutical and agrochemical applications. Future synthetic work should focus on stereoselective methods. This could involve the asymmetric hydrogenation of prochiral precursors or the use of chiral ligands in metal-catalyzed cross-coupling reactions to control the orientation of new substituents. researchgate.netualberta.camdpi.com The development of enzymatic resolutions or asymmetric catalytic routes will be instrumental in accessing enantiomerically pure derivatives, which is often critical for biological activity. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Phenoxypyridine Scaffolds
| Method | Typical Conditions | Advantages | Future Research Focus |
| Ullmann Condensation | High temperature, copper catalyst, polar solvent | Well-established, readily available starting materials | Milder conditions, lower catalyst loading, broader substrate scope |
| Buchwald-Hartwig C-O Coupling | Palladium or copper catalyst, specific ligands, inert atmosphere | High yields, good functional group tolerance | Use of earth-abundant metal catalysts, ligand design for stereocontrol |
| Aryne Chemistry | In-situ generation of aryne, nucleophilic trapping | Mild conditions, rapid, avoids pre-functionalization | Expanded substrate scope for substituted pyridinols, regioselectivity control |
| Multi-component Reactions | One-pot synthesis from simple precursors | High atom economy, operational simplicity, diversity-oriented | Catalyst development, stereoselective variations mdpi.comresearchgate.net |
Investigation of Underutilized Reactivity Profiles and Novel Transformations
The known reactivity of this compound is largely centered on modifications for structure-activity relationship (SAR) studies, often involving the synthesis of analogues with different substituents. researchgate.netimist.ma However, the intrinsic reactivity of the core structure is an area ripe for exploration.
Future investigations should focus on the following:
C-H Functionalization: The pyridine (B92270) and phenoxy rings possess multiple C-H bonds that are potential sites for direct functionalization. Palladium-catalyzed ortho-arylation of 2-phenoxypyridines has been demonstrated, and similar strategies could be applied to the this compound scaffold to install new groups without the need for pre-functionalized substrates. acs.orgscispace.com This would provide a powerful tool for rapidly generating diverse libraries of compounds.
Reactivity of the Methyl Group: The methyl group at the 4-position is a potential handle for a variety of transformations. It could be a site for radical halogenation, oxidation to an aldehyde or carboxylic acid, or deprotonation to form an anion for subsequent reactions. Metabolic studies have suggested that this methyl group can be a site of hydroxylation, indicating its accessibility for chemical modification. acs.org
Transformations of the Pyridine Ring: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which alters the electronic properties of the ring and can direct further substitution patterns. acs.orgacs.org Additionally, tandem reactions initiated by cycloadditions could lead to the synthesis of complex, multifunctionalized pyridines from simpler precursors. nih.gov
Novel Ring Transformations: Under specific conditions, heterocyclic rings can undergo transformations into other ring systems. Exploring the behavior of the this compound skeleton under thermal, photochemical, or catalytic stress could lead to the discovery of novel heterocyclic structures. oup.com
Advanced Computational Studies for Predictive Design and Mechanistic Understanding
Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules like this compound. While some Quantitative Structure-Activity Relationship (QSAR) studies have been performed on related phenoxypyridine derivatives to correlate their structure with biological activity, there is significant room for more advanced computational exploration. imist.maresearchgate.netinnovareacademics.ininnovareacademics.in
Future computational efforts should include:
Density Functional Theory (DFT) Studies: DFT can be used to calculate the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential of this compound. researchgate.netresearchgate.net This information is invaluable for predicting its reactivity, understanding its interaction with biological targets, and rationalizing reaction outcomes. scispace.com For instance, DFT calculations can help elucidate the mechanisms of C-H activation or other novel transformations. scispace.com
Predictive Modeling for Drug and Herbicide Design: Advanced QSAR and 3D-QSAR models can be developed to predict the biological activity of novel derivatives before their synthesis. innovareacademics.ininnovareacademics.in By identifying key structural features (pharmacophores) responsible for activity, computational models can guide the design of more potent and selective compounds, saving significant time and resources in the lab. innovareacademics.ininnovareacademics.in
Reaction Mechanism Elucidation: Computational modeling is an indispensable tool for studying the transition states and intermediates of chemical reactions. scispace.com It can be used to map out the energy profiles of potential synthetic routes, helping to optimize reaction conditions and predict the feasibility of novel transformations.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its derivatives in different environments, such as in solution or at the active site of a protein. This can help in understanding drug-receptor interactions and the factors governing binding affinity.
Table 2: Potential Applications of Computational Methods in this compound Research
| Computational Method | Application Area | Potential Insights |
| DFT | Reactivity Prediction | Electron density distribution, preferred sites for electrophilic/nucleophilic attack, reaction mechanism pathways. scispace.comresearchgate.net |
| QSAR/3D-QSAR | Predictive Design | Correlation of structural descriptors with biological activity, design of new analogues with enhanced potency. imist.mainnovareacademics.in |
| Molecular Docking | Drug/Herbicide Discovery | Prediction of binding modes and affinities to target proteins (e.g., enzymes, receptors). acs.org |
| MD Simulations | Mechanistic Understanding | Conformational flexibility, solvent effects, stability of ligand-protein complexes. |
Exploration of its Role in Emerging Areas of Materials Science (theoretical aspects only)
The structural motif of this compound, combining an electron-deficient pyridine ring with an electron-rich phenoxy group, suggests potential for applications in materials science, particularly in organic electronics. While experimental work in this area is nascent, theoretical studies can pave the way by predicting the material properties of polymers or molecular solids derived from this scaffold.
Theoretical avenues for exploration include:
Organic Light-Emitting Diodes (OLEDs): The electronic properties of phenoxypyridine derivatives could be tuned for use as host materials in phosphorescent OLEDs. Theoretical calculations can predict key parameters like the triplet energy (T1) and bandgap, which are crucial for designing efficient host materials. researchgate.net Computational studies on related phenylpyridine and carbazole (B46965) derivatives have successfully guided the design of materials for blue phosphorescent devices. researchgate.netresearchgate.net
Organic Semiconductors: The ability of the phenoxypyridine core to participate in π-stacking and its inherent dipole moment could be exploited in the design of organic semiconductors. Computational modeling can be used to predict charge transport properties (hole and electron mobility) in hypothetical crystalline or amorphous materials based on this moiety.
High-Performance Polymers: The rigidity and thermal stability of the phenoxypyridine unit could be beneficial for creating high-performance polymers. Theoretical calculations could predict the thermal stability, mechanical properties, and processability of polymers incorporating the this compound unit.
These theoretical explorations would provide a foundational guideline, highlighting the most promising molecular designs and potentially stimulating experimental work to synthesize and characterize these novel materials. researchgate.net
Q & A
Q. How are fluorinated analogs designed to improve bioavailability?
- Methodological Answer : Introduce fluorine at metabolically vulnerable positions (e.g., para to methoxy groups) to block oxidative metabolism. Validate via logP measurements (target 2–4 for membrane permeability) and parallel artificial membrane permeability assays (PAMPA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
